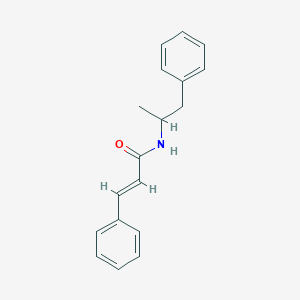
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide
説明
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a derivative of phenylacrylamide and is synthesized through a specific method that involves the use of various reagents. In
作用機序
The mechanism of action of N-(1-methyl-2-phenylethyl)-3-phenylacrylamide is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of the caspase pathway. This compound has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to exhibit excellent thermal stability and can be used as a monomer for the synthesis of polymers.
実験室実験の利点と制限
One of the primary advantages of using N-(1-methyl-2-phenylethyl)-3-phenylacrylamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines. Additionally, this compound exhibits excellent thermal stability, making it an ideal monomer for the synthesis of polymers.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is the low yield obtained through the synthesis method. Additionally, this compound is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-(1-methyl-2-phenylethyl)-3-phenylacrylamide. One area of research is to optimize the synthesis method to improve the yield of this compound. Another area of research is to investigate the toxicity and pharmacokinetics of this compound to determine its safety for use in humans.
Additionally, there is a need for further research to elucidate the mechanism of action of this compound. Understanding the mechanism of action will enable researchers to develop more effective anticancer therapies based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent anticancer activity and excellent thermal stability, making it an ideal compound for use in the synthesis of polymers. However, there is still a need for further research to optimize the synthesis method, investigate the toxicity and pharmacokinetics of this compound, and elucidate its mechanism of action.
科学的研究の応用
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anticancer activity. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
This compound has also been studied for its potential application in the field of materials science. This compound has been shown to exhibit excellent thermal stability and can be used as a monomer for the synthesis of polymers. These polymers have potential applications in the field of optoelectronics and energy storage.
特性
IUPAC Name |
(E)-3-phenyl-N-(1-phenylpropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-15(14-17-10-6-3-7-11-17)19-18(20)13-12-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3,(H,19,20)/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEWBUNMPYHGDH-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-ethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B3845191.png)
![N,N,N'-trimethyl-N'-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B3845193.png)
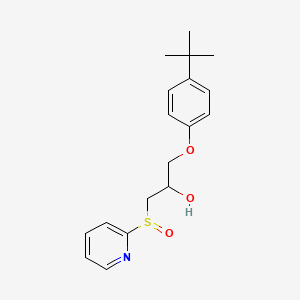
![2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[1-(hydroxymethyl)-2,2-dimethylpropyl]-2-methylpropanamide](/img/structure/B3845204.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3845213.png)
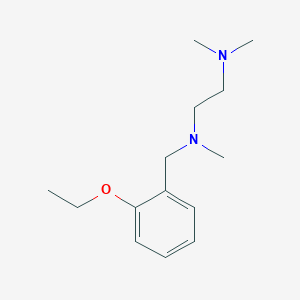

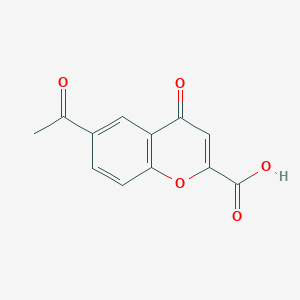
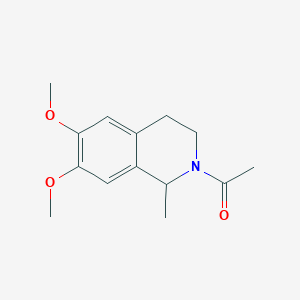
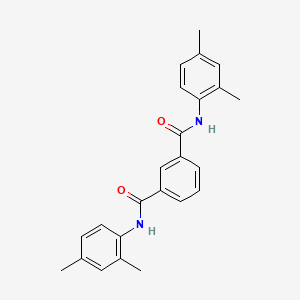
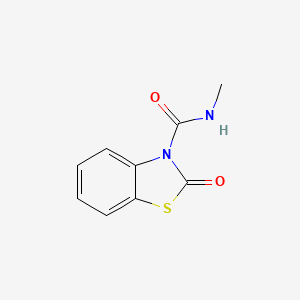
![ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B3845263.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3845272.png)
![2-{2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845278.png)